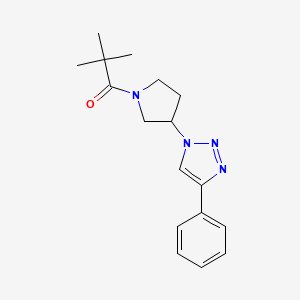

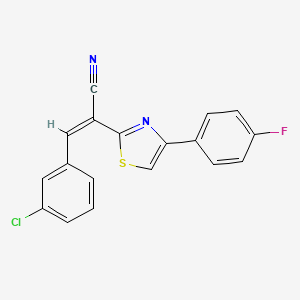

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a triazole ring and a pyrrolidine ring . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are known for their broad range of chemical and biological properties . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are part of many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the pyrrolidine ring. One common method for synthesizing triazoles is the [3+2] cycloaddition, also known as the Huisgen cycloaddition . The synthesis of pyrrolidines can be achieved through several methods, including the cyclization of amino acids or the reduction of pyrrolidinones .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring and a pyrrolidine ring. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions . Pyrrolidines can also undergo a variety of reactions, including oxidations and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the triazole and pyrrolidine rings. In general, triazoles are known to be stable and resistant to metabolic degradation . Pyrrolidines are generally stable but can be oxidized under certain conditions .Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1H-1,2,3-triazol-1-yl moiety have been shown to exhibit significant antimicrobial properties . This includes activity against bacteria, fungi, and other pathogenic microorganisms. The presence of the triazole ring can enhance the compound’s ability to interact with microbial enzymes or structural components, leading to the inhibition of microbial growth or the death of the microorganisms .

Anticancer Agents

The triazole ring is a common feature in many anticancer drugs. It can be used to design small molecules that target specific proteins involved in cancer cell proliferation. For instance, triazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines, making them potential candidates for anticancer therapy .

Organic Electronics

The pyrrolidin-1-yl group attached to the triazole ring can be utilized in the field of organic electronics. Such compounds can serve as n-type dopants for semiconductors like C60 fullerene, which are used in organic thin-film transistors (OTFTs). This application is crucial for the development of flexible and lightweight electronic devices .

Supramolecular Chemistry

Due to the strong dipole moment and hydrogen bonding ability of the triazole ring, compounds like 2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can be used in supramolecular chemistry. They can form complex structures with other molecules, which is useful in creating novel materials with specific properties .

Drug Discovery

The structural versatility of the triazole ring allows for the creation of a wide range of derivatives with varied biological activities. This makes it a valuable scaffold in drug discovery, where it can be used to develop new therapeutic agents for a variety of diseases .

Chemical Biology

In chemical biology, triazole-containing compounds can be used as bioconjugation agents. They can link biomolecules together or attach them to surfaces, which is useful in studying biological processes and developing diagnostic tools .

Mechanism of Action

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicinal chemistry, given the known biological activities of many triazole and pyrrolidine derivatives . Additionally, further studies could be conducted to better understand its physical and chemical properties.

properties

IUPAC Name |

2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-17(2,3)16(22)20-10-9-14(11-20)21-12-15(18-19-21)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCAEYWRSBMZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)

![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)

![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)

![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)